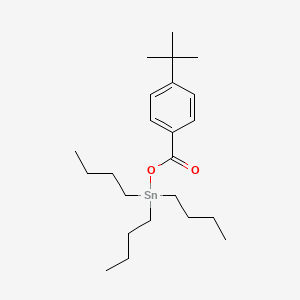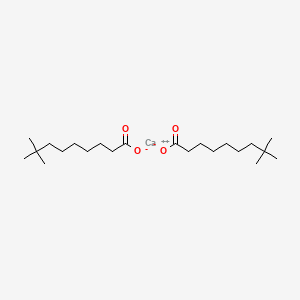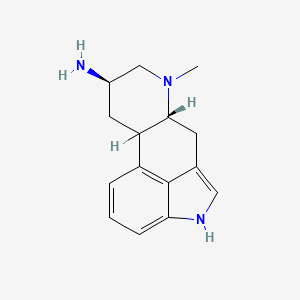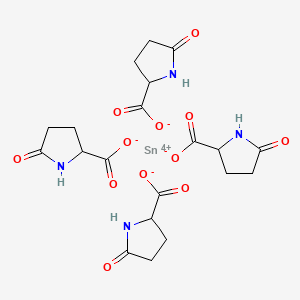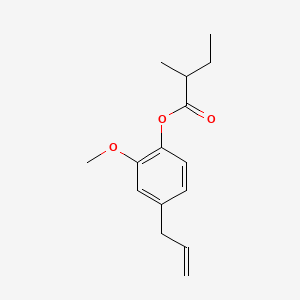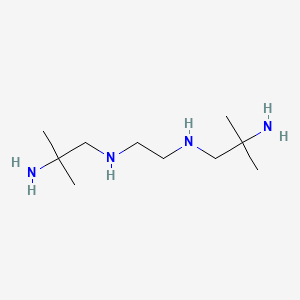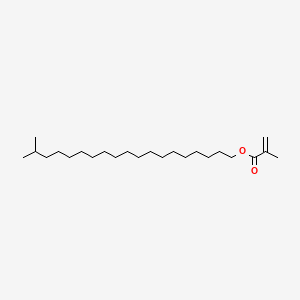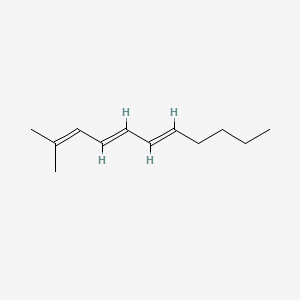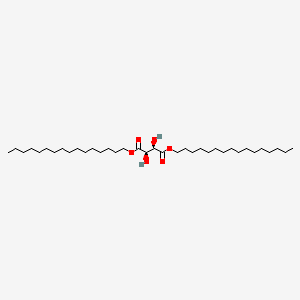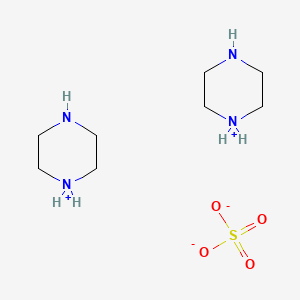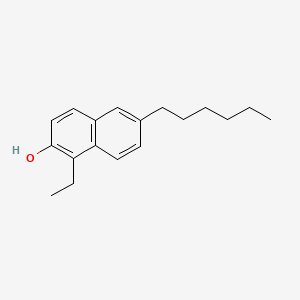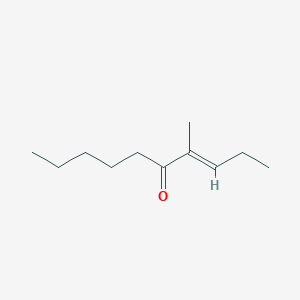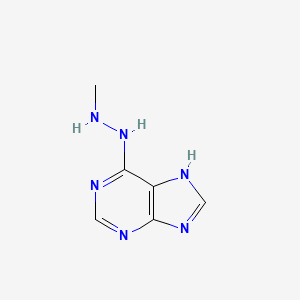
1-methyl-2-(7H-purin-6-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 6-(2-methylhydrazinyl)-: is a chemical compound with the molecular formula C6H8N6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(2-methylhydrazinyl)- typically involves the reaction of purine derivatives with methylhydrazine. One common method includes the following steps:
Starting Material: Purine or a purine derivative.
Reagent: Methylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods: While specific industrial production methods for 9H-Purine, 6-(2-methylhydrazinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Purine, 6-(2-methylhydrazinyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the function of purine derivatives in cellular processes and to develop new biochemical assays .
Medicine: In medicinal chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is explored for its potential as a therapeutic agent. It has shown promise in preliminary studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mecanismo De Acción
The mechanism of action of 9H-Purine, 6-(2-methylhydrazinyl)- involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in key biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Diamine-9H-purine derivatives: These compounds have similar structures but different functional groups, which can lead to variations in their biological activity and chemical reactivity.
2-Amino-9H-purine: This compound is another purine derivative with distinct properties and applications.
Uniqueness: 9H-Purine, 6-(2-methylhydrazinyl)- is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6288-87-5 |
|---|---|
Fórmula molecular |
C6H8N6 |
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
1-methyl-2-(7H-purin-6-yl)hydrazine |
InChI |
InChI=1S/C6H8N6/c1-7-12-6-4-5(9-2-8-4)10-3-11-6/h2-3,7H,1H3,(H2,8,9,10,11,12) |
Clave InChI |
RHWWXMWLTFRHKT-UHFFFAOYSA-N |
SMILES canónico |
CNNC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


